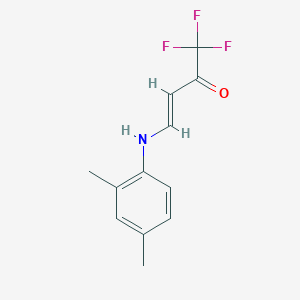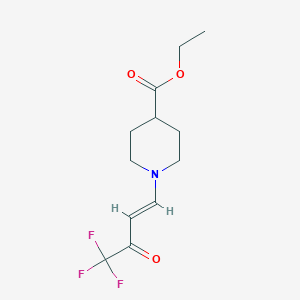![molecular formula C13H16N2O B3040624 Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] CAS No. 220099-89-8](/img/structure/B3040624.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Übersicht
Beschreibung
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a complex organic compound with the molecular formula C13H16N2O. It is characterized by a spirocyclic structure, which includes a bicyclic azabicyclo[2.2.2]octane core fused to a furo[2,3-b]pyridine ring system.
Wirkmechanismus
Target of Action
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . The alpha 7 nicotinic acetylcholine receptor is a type of nicotinic acetylcholine receptor, implicated in long-term memory .
Mode of Action
As an agonist, Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] binds to the alpha 7 nicotinic acetylcholine receptor, mimicking the action of acetylcholine, a neurotransmitter . This binding action triggers a response, leading to the opening of ion channels in the neuron, allowing the flow of ions across the neuron’s cell membrane .
Biochemical Pathways
The activation of the alpha 7 nicotinic acetylcholine receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] leads to an influx of sodium and calcium ions into the neuron . This influx of ions can then trigger various downstream effects, including the activation of various signal transduction pathways within the neuron .
Result of Action
The activation of the alpha 7 nicotinic acetylcholine receptor by Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can lead to various cellular effects, including increased neuronal excitability and enhanced cognitive function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. One common method involves the reaction of an unsaturated ester with borane-THF, followed by Michael condensation with nitromethane. The intermediate nitro ester is then reduced using zinc in acetic acid, leading to the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Its structural properties may be exploited in the design of new materials and chemical products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride
- 2-Azabicyclo[3.2.1]octane
- Quinuclidine (1-Azabicyclo[2.2.2]octane)
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine] is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a valuable tool in various research applications.
Eigenschaften
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interesting for drug development?
A1: Research has primarily focused on this chemical scaffold due to its interaction with the Neuromedin U receptor subtype 2 (NMUR2) []. NMUR2, primarily found in the central nervous system, plays a crucial role in regulating physiological functions like energy balance, stress response, and pain perception []. This makes molecules targeting NMUR2 potentially valuable for addressing conditions such as eating disorders, obesity, pain, and stress-related disorders [].
Q2: How do Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives interact with NMUR2?
A2: A specific derivative, (R)-5′-(phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine], also known as R-PSOP, acts as a potent and selective antagonist of NMUR2 []. This means it binds to the receptor and blocks the action of endogenous agonists like Neuromedin U (NMU) []. By inhibiting NMU signaling, R-PSOP disrupts downstream pathways involved in the aforementioned physiological processes [].
Q3: What is the significance of the "R" designation in R-PSOP?
A3: The "R" designation refers to the specific spatial arrangement of atoms, known as the absolute configuration, around a chiral center within the molecule []. This is important because different enantiomers, like "R" and "S" forms, can exhibit different biological activities.
Q4: What experimental evidence supports the efficacy of R-PSOP in modulating NMUR2 activity?
A4: Several studies have demonstrated the ability of R-PSOP to effectively antagonize NMUR2 activity:
Q5: Beyond NMUR2 antagonism, have Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] derivatives been explored for other applications?
A5: Interestingly, research has also explored the potential of these derivatives for imaging the α7 nicotinic acetylcholine receptor (α7-nAChR) using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) [, ]. This involved radiolabeling the core structure with isotopes like Carbon-11 and Iodine-125 to track their distribution and binding in vivo [, ]. While promising, these studies also highlighted the need for further structural optimization to achieve selective imaging of α7-nAChR [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl N-(2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]ethyl)carbamate](/img/structure/B3040546.png)


![2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane](/img/structure/B3040550.png)






